molecular formula C11H12O2 B1338295 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 67901-83-1

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1338295
CAS RN: 67901-83-1
M. Wt: 176.21 g/mol
InChI Key: IVPSMYFPKZFKOU-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, commonly referred to as MMDI, is an organic compound that is used in a wide variety of scientific research applications. It is a highly versatile compound that has the potential to be used in a variety of different applications. In

Scientific Research Applications

Antitumor Potential

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one has been studied for its promising antitumor properties. In particular, a closely related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antiproliferative activity against a broad spectrum of human tumor cell lines. Its mechanism of action involves inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, which are critical processes in cancer therapy. This compound, along with its synthetic analogues, represents a novel class of tubulin-binding tumor-vascular disrupting agents, highlighting the potential of related structures like this compound in cancer treatment (Mu-Tian Cui et al., 2017).

Role in Enzyme Reactivation

Research has also focused on compounds structurally related to this compound, such as HLö 7 dimethanesulfonate, for their potential in reactivating enzymes inhibited by toxic compounds. HLö 7 dimethanesulfonate has been identified as a broad-spectrum reactivator against highly toxic organophosphorus compounds, showcasing its utility in mitigating the effects of chemical toxicity. This research underlines the broader applicability of compounds within this chemical family in biochemical contexts, particularly in counteracting the inhibitory effects of toxic agents on critical enzymes (P. Eyer et al., 2005).

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds like this compound. For instance, 7-Nitroindazole, a selective inhibitor of neuronal nitric oxide synthase, has shown promise in protecting against neurotoxicity induced by MPTP, a compound that models Parkinson's disease in primates. The ability of 7-Nitroindazole to prevent dopamine depletion and loss of tyrosine hydroxylase-positive neurons in the substantia nigra suggests that structurally related compounds could also have therapeutic value in neurodegenerative diseases (P. Hantraye et al., 1996).

Antidepressant Activity

Further investigations into the chemical family of this compound have revealed potential antidepressant effects. A study on a related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, demonstrated antidepressant-like effects in mouse models. The study highlighted the role of the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway in mediating these effects, opening avenues for new antidepressant therapies that could include derivatives of this compound (A. Dhir & S. K. Kulkarni, 2011).

Safety and Hazards

The safety and hazards associated with an indenone will depend on its specific structure. Some indenones may be toxic or hazardous, while others may be relatively safe . Information about the safety and hazards of a specific indenone can often be found in its Material Safety Data Sheet (MSDS).

Future Directions

The study of indenones is an active area of research, with potential applications in drug discovery, materials science, and other fields . Future research may focus on developing new synthetic routes to indenones, studying their reactivity, or exploring their potential uses.

Biochemical Analysis

Biochemical Properties

7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of several drugs and xenobiotics . This interaction suggests that this compound can influence the metabolic pathways of compounds processed by CYP1A2, potentially altering their pharmacokinetics and effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its impact on cell function. It has been observed to affect cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). By modulating AhR activity, this compound can influence gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of CYP1A2 involves binding to the enzyme’s active site, preventing the metabolism of its substrates. Additionally, its interaction with AhR involves binding to the receptor, leading to changes in gene expression that regulate various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CYP1A2. This enzyme plays a crucial role in the oxidative metabolism of various endogenous and exogenous compounds. By inhibiting CYP1A2, this compound can alter the metabolic flux and levels of metabolites, potentially affecting the overall metabolic balance in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound has been shown to be highly permeable across cell membranes, allowing it to reach various intracellular compartments. Its distribution within tissues is also affected by its lipophilicity, which facilitates its accumulation in lipid-rich areas .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles .

properties

IUPAC Name

7-methoxy-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPSMYFPKZFKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543336
Record name 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67901-83-1
Record name 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67901-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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